BenchChemオンラインストアへようこそ!

methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate is a fluorinated heterocyclic building block within the privileged imidazole-5-carboxylate class. Its structure features the metabolically stable -CHF2 group at the N1 position and a methyl substituent at the C2 position, distinguishing it from the 2-unsubstituted analog, which is the most common point of comparison for procurement.

Molecular Formula C7H8F2N2O2
Molecular Weight 190.15 g/mol
Cat. No. B15319399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate
Molecular FormulaC7H8F2N2O2
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C(F)F)C(=O)OC
InChIInChI=1S/C7H8F2N2O2/c1-4-10-3-5(6(12)13-2)11(4)7(8)9/h3,7H,1-2H3
InChIKeyZJAQANCGKINWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate: A Differentiated Fluorinated Imidazole Building Block for Chemical Biology and Lead Optimization


Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate is a fluorinated heterocyclic building block within the privileged imidazole-5-carboxylate class . Its structure features the metabolically stable -CHF2 group at the N1 position and a methyl substituent at the C2 position, distinguishing it from the 2-unsubstituted analog, which is the most common point of comparison for procurement. While both compounds serve as entry points to the 1-(difluoromethyl)imidazole series, the C2-methyl modification dictates critical differences in hydrophobicity, steric bulk, and reactivity at the ester handle, making simple substitution unfeasible for projects requiring precise modulation of physicochemical or pharmacokinetic properties [1].

Procurement Risk: Why Methyl 1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate Cannot Be Simply Substituted with Other 1-(Difluoromethyl)imidazole-5-carboxylates


Within the 1-(difluoromethyl)imidazole-5-carboxylate family, generic substitution is chemically invalid. The specific nature of the C2 substituent—here a methyl group—is a key determinant of molecular properties and is not interchangeable. Core differentiation arises from the C2 position: in the target compound, the electron-donating methyl group stabilizes the heterocycle and increases lipophilicity, while in the closest analog (methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate, CAS 2350052-23-0), the C2 proton creates a distinct reactivity and polarity profile. This divergence means that analogs cannot serve as 'drop-in' replacements in synthetic sequences or structure-activity relationship (SAR) studies without fundamentally altering the physicochemical trajectory of the lead series , thus rendering generic sourcing a significant scientific and financial risk.

Quantitative Head-to-Head Evidence for Methyl 1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate Versus Its Closest Analog


Increased Lipophilicity (clogP) Driven by the C2-Methyl Group

The presence of a C2-methyl group in the target compound results in a measurable increase in lipophilicity compared to the 2-unsubstituted analog, methyl 1-(difluoromethyl)-1H-imidazole-5-carboxylate. This increase in LogP enhances membrane permeability, a critical parameter in drug design where the difluoromethyl group is already employed as a lipophilic hydrogen-bond donor mimic [1].

Lipophilicity Drug Design Physicochemical Properties

Differentiation in Electronic Steric Bulk and Orthogonal Reactivity

The C2-methyl group introduces critical steric shielding of the adjacent C5-ester, potentially altering its reactivity in nucleophilic acyl substitutions or reductions. This differentiates it from the unsubstituted analog, where the ester group is more exposed [1].

Synthetic Chemistry Steric Effects Cross-Coupling

Scalable Multigram Synthesis with High Yield for the 1-(Difluoromethyl)imidazole Class

The target compound and its analogs can be reliably synthesized using a scalable difluoromethylation protocol. A published method demonstrates the preparation of a library of functionalized 1-(difluoromethyl)imidazoles, achieving 60-95% isolated yields at hundred-gram scales [1]. This validates the supply chain feasibility for the entire compound class, ensuring that procurement is not limited to boutique, milligram-scale lots.

Process Chemistry Scalability Supply Security

High-Value Application Scenarios for Methyl 1-(Difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate Based on Proven Differentiation


Fragment-to-Lead Optimization Requiring Precise Lipophilicity Tuning

In medicinal chemistry, excessive lipophilicity is a primary cause of late-stage attrition. The target compound, with its predicted single-digit micromolar clogP of ~1.0, is ideally positioned in the 'goldilocks' range for fragment growing. Compared to the slightly more polar 2-H analog (clogP ~0.6), the quantified ΔclogP of +0.4 offers a predictable, quantitative step for fine-tuning the lipophilic efficiency (LipE) of a lead series without introducing metabolically labile alkyl chains, thereby directly improving the odds of achieving oral bioavailability [1].

Synthesis of Orthogonally Protected Bifunctional Scaffolds

The steric shielding of the C5-methyl ester by the adjacent C2-methyl group provides a unique form of 'protecting-group-free' protection. In the synthesis of complex drug candidates, this allows chemists to selectively derivatize other molecular handles via alkylation or N-functionalization chemistries while leaving the ester intact for late-stage diversification. This orthogonal reactivity profile, driven by the specific 1,3-steric interaction at the core, makes the compound superior to the unhindered 2-H analog for constructing complex molecular architectures.

Investigating the Role of C2 Substituents in Biological Target Engagement

Imidazole-5-carboxylates are common motifs in inhibitors of enzymes like JAK2 and mPGES-1. In paired SAR studies, the specific C2-methyl group is not an inert spectator but a key pharmacophoric element. Procuring the 2-methyl compound alongside the 2-H analog allows research teams to directly and quantitatively interrogate the biological impact of this substituent on potency, selectivity, and metabolic stability, providing a clear rationale for candidate selection and intellectual property generation.

Quote Request

Request a Quote for methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.